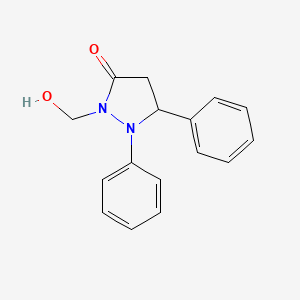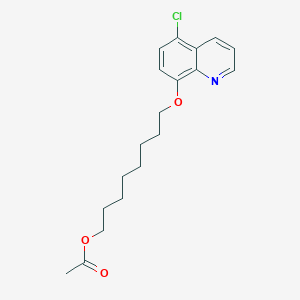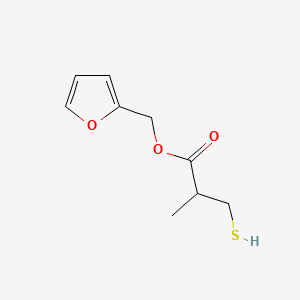![molecular formula C21H18O3 B12902798 3-(3-Phenoxypropoxy)dibenzo[b,d]furan CAS No. 143522-12-7](/img/no-structure.png)
3-(3-Phenoxypropoxy)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Phenoxypropoxy)dibenzo[b,d]furan is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring This specific compound is characterized by the presence of a phenoxypropoxy group attached to the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan typically involves the O-arylation reaction of substituted phenols followed by cyclization of diaryl ethers . The process can be summarized as follows:
O-Arylation Reaction: Substituted phenols react with aryl halides in the presence of a base and a palladium catalyst to form diaryl ethers.
Cyclization: The diaryl ethers undergo cyclization to form the dibenzofuran core.
Industrial Production Methods
the general approach involves the use of metal complex catalysis and high-temperature conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Phenoxypropoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Reactions: Such as halogenation and Friedel-Crafts reactions.
Lithiation: Reaction with butyl lithium results in di-lithiation.
Common Reagents and Conditions
Halogenation: Typically involves the use of halogens (e.g., chlorine, bromine) and a catalyst.
Friedel-Crafts Reactions: Utilize aluminum chloride (AlCl3) as a catalyst.
Lithiation: Requires butyl lithium as a reagent.
Major Products Formed
Halogenation: Produces halogenated dibenzofuran derivatives.
Friedel-Crafts Reactions: Forms acylated or alkylated dibenzofuran derivatives.
Lithiation: Results in di-lithiated dibenzofuran intermediates.
Scientific Research Applications
3-(3-Phenoxypropoxy)dibenzo[b,d]furan has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-Phenoxypropoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling . The compound’s structure allows it to interact with the active site of the enzyme, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound with a simpler structure.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran with similar chemical properties.
Carbazole: A nitrogen analog with distinct biological activities.
Uniqueness
3-(3-Phenoxypropoxy)dibenzo[b,d]furan is unique due to the presence of the phenoxypropoxy group, which imparts specific chemical and biological properties
Properties
| 143522-12-7 | |
Molecular Formula |
C21H18O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(3-phenoxypropoxy)dibenzofuran |
InChI |
InChI=1S/C21H18O3/c1-2-7-16(8-3-1)22-13-6-14-23-17-11-12-19-18-9-4-5-10-20(18)24-21(19)15-17/h1-5,7-12,15H,6,13-14H2 |
InChI Key |
QLRVSGXMYQGLCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCOC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)


![Glycine, N-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-](/img/structure/B12902756.png)

![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)

![Ethyl 2-(methylsulfanyl)-4,5-dioxo-1,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12902788.png)

